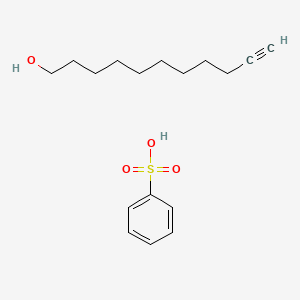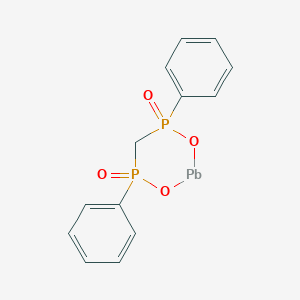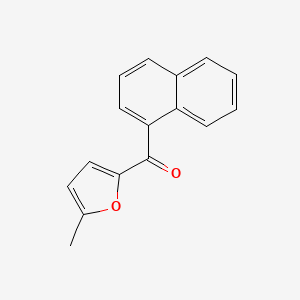
3-(3-Methoxyphenyl)hexane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)hexane-2,5-dione is an organic compound with the molecular formula C13H16O3 It is a derivative of curcumin, a natural compound found in turmeric
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)hexane-2,5-dione can be achieved through several methods. One common approach involves the hydrogenation of curcumin. This process yields three major compounds: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one, and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Methoxyphenyl)hexane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrogenation of curcumin yields compounds such as 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione .
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)hexane-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of chronic diseases. In industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 3-(3-Methoxyphenyl)hexane-2,5-dione involves its interaction with various molecular targets and pathways. It is known to modulate multiple cellular signaling pathways, including those involved in inflammation and oxidative stress. The compound’s ability to interact with different proteins facilitates its selective modulation of these pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
3-(3-Methoxyphenyl)hexane-2,5-dione can be compared with other similar compounds, such as curcumin and its derivativesSimilar compounds include 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one, and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Eigenschaften
CAS-Nummer |
583887-44-9 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)hexane-2,5-dione |
InChI |
InChI=1S/C13H16O3/c1-9(14)7-13(10(2)15)11-5-4-6-12(8-11)16-3/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
ZLESGFADUJEFKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC(=CC=C1)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)




![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
